(3z)-3-[(4-Chlorophenyl)imino]-2-benzofuran-1(3h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one is a chemical compound known for its unique structure and potential applications in various fields. This compound features a chlorophenyl group attached to an imino isobenzofuranone core, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one typically involves the reaction of 4-chloroaniline with phthalic anhydride under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the imino isobenzofuranone structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the imino group, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the chlorophenyl group may interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-((4-Bromophenyl)imino)isobenzofuran-1(3H)-one
- 3-((4-Methylphenyl)imino)isobenzofuran-1(3H)-one
- 3-((4-Nitrophenyl)imino)isobenzofuran-1(3H)-one
Uniqueness
3-((4-Chlorophenyl)imino)isobenzofuran-1(3H)-one stands out due to the presence of the chlorine atom, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
39536-54-4 |
---|---|
Molecular Formula |
C14H8ClNO2 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
3-(4-chlorophenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C14H8ClNO2/c15-9-5-7-10(8-6-9)16-13-11-3-1-2-4-12(11)14(17)18-13/h1-8H |
InChI Key |
CYNQKXMIJWCKCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)Cl)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.